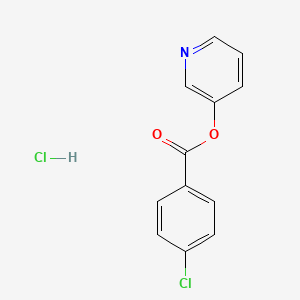

C12H9Cl2NO2

Description

Structure

3D Structure of Parent

Properties

Molecular Formula |

C12H9Cl2NO2 |

|---|---|

Molecular Weight |

270.11 g/mol |

IUPAC Name |

pyridin-3-yl 4-chlorobenzoate;hydrochloride |

InChI |

InChI=1S/C12H8ClNO2.ClH/c13-10-5-3-9(4-6-10)12(15)16-11-2-1-7-14-8-11;/h1-8H;1H |

InChI Key |

IILDQBBNCMYHPD-UHFFFAOYSA-N |

SMILES |

C1=CC(=CN=C1)OC(=O)C2=CC=C(C=C2)Cl.Cl |

Canonical SMILES |

C1=CC(=CN=C1)OC(=O)C2=CC=C(C=C2)Cl.Cl |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Niclosamide (C12H9Cl2NO2)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Niclosamide, with the chemical formula C13H8Cl2N2O4, is a chlorinated salicylanilide derivative that has been a long-standing therapeutic agent.[1] Initially introduced in the 1960s as a potent anthelmintic, particularly effective against tapeworm infections, its utility in the medical field is undergoing a significant renaissance.[1][2] Emerging research has illuminated its potential as a multifaceted therapeutic agent with promising antiviral, antibacterial, and chemotherapeutic applications.[3] This guide provides a comprehensive overview of the core physicochemical properties of Niclosamide, offering critical insights for researchers and professionals engaged in drug development and biomedical research. Understanding these fundamental characteristics is paramount for optimizing its formulation, delivery, and therapeutic efficacy in both its established and novel applications.

Chemical Identity and Structure

Niclosamide is chemically identified as 5-chloro-N-(2-chloro-4-nitrophenyl)-2-hydroxybenzamide.[3] It is a secondary carboxamide formed from the condensation of 5-chlorosalicylic acid and 2-chloro-4-nitroaniline.[1]

The structural integrity of Niclosamide is pivotal to its biological activity. The presence of chlorine atoms, a nitro group, and a hydroxyl group on the aromatic rings contributes to its lipophilicity and its ability to interact with various biological targets.

Caption: Chemical structure of Niclosamide.

Physicochemical Properties

A comprehensive understanding of Niclosamide's physicochemical properties is essential for formulation development, as its poor aqueous solubility presents a significant challenge to its bioavailability.[3]

| Property | Value | References |

| Molecular Formula | C13H8Cl2N2O4 | [1][4] |

| Molecular Weight | 327.12 g/mol | [1] |

| Appearance | Pale yellow or yellowish-white crystalline solid | [1][3] |

| Melting Point | 225-230 °C | [1][5] |

| Boiling Point (Predicted) | 424.5 ± 45.0 °C | [1] |

| Water Solubility | Very low, reported as 5-8 µg/mL at 20 °C and 13.32 mg/L at 25 °C. Solubility is pH-dependent. | [1][3] |

| Solubility in Organic Solvents | Soluble in hot ethanol, chloroform, cyclohexanone, diethyl ether, and a mixture of acetone and methanol. | [1] |

| pKa | Reported values range from 5.6 to 7.2, with a predicted value of approximately 7.45. It is classified as a weak acid due to its ionizable phenolic -OH group. | [1][3][6] |

| LogP (Octanol-Water Partition Coefficient) | 3.912 to 4.56, indicating high lipophilicity. | [3][6][7] |

| BCS Classification | Class II (low solubility, high permeability) | [3] |

Crystalline Forms and Stability

Niclosamide can exist in different crystalline forms, which significantly impacts its solubility and dissolution rate. Three primary forms have been identified: an anhydrous form and two monohydrates, termed HA and HB.[3][8] The anhydrous form is hygroscopic and can convert to the more stable and less soluble monohydrate forms in the presence of moisture.[3][8] The order of solubility is: anhydrate > monohydrate HA > monohydrate HB.[8] This polymorphic behavior is a critical consideration in formulation design and storage to ensure consistent product performance.

Niclosamide is stable under dry conditions at room temperature.[1] However, it can undergo degradation in alkaline solutions, particularly when exposed to light, through photooxidation.[3]

Spectroscopic and Analytical Data

Various analytical techniques are employed for the identification and quantification of Niclosamide.

| Technique | Key Findings |

| UV-Visible Spectroscopy | The degradation product of Niclosamide after alkaline hydrolysis exhibits a yellow color, with absorption maxima at 380 nm and 409 nm in its zero-order and first derivative spectra, respectively.[9] |

| Chromatography (HPLC, LC-MS/MS) | High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are robust methods for the simultaneous determination of Niclosamide and its degradation products in various matrices, including water and plasma.[10][11][12] |

| Infrared (IR) and Nuclear Magnetic Resonance (NMR) Spectroscopy | These techniques are used to confirm the chemical structure and integrity of Niclosamide, particularly in studies involving its modification or complexation.[13] |

| X-Ray Powder Diffraction (XRPD) | XRPD is essential for characterizing the different crystalline forms of Niclosamide.[8] |

Biological Activity and Mechanism of Action

While traditionally known as an anthelmintic that disrupts the energy metabolism of tapeworms, recent research has unveiled that Niclosamide's mechanism of action is far more complex, involving the modulation of multiple signaling pathways.[1] This has led to its investigation as a repurposed drug for various diseases.

Caption: Key signaling pathways modulated by Niclosamide.

Key molecular targets and pathways affected by Niclosamide include:

-

STAT3 Signaling Pathway: Niclosamide is a known inhibitor of the STAT3 signaling pathway, which is often constitutively active in cancer cells.[1]

-

mTORC1 Signaling: It reversibly inhibits the mTORC1 signaling complex, a central regulator of cell growth and proliferation, and stimulates autophagy.[1]

-

Wnt/β-catenin, NF-κB, and Notch Pathways: Inhibition of these pathways contributes to its anti-tumor activity.[3]

-

Protonophore Activity: Niclosamide acts as a proton carrier, disrupting pH gradients across biological membranes, which is relevant to its antiviral effects.[6]

Experimental Protocols

Determination of Niclosamide Solubility (pH-Dependent)

This protocol outlines a general procedure for determining the equilibrium solubility of Niclosamide at different pH values.

Materials:

-

Niclosamide powder

-

Buffer solutions of various pH (e.g., pH 4.0, 7.4, 9.0)

-

Vials with screw caps

-

Shaking incubator or orbital shaker

-

Centrifuge

-

UV-Vis spectrophotometer or HPLC system

-

0.45 µm syringe filters

Procedure:

-

Add an excess amount of Niclosamide powder to a series of vials, each containing a buffer solution of a specific pH.

-

Tightly cap the vials and place them in a shaking incubator set at a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After incubation, centrifuge the samples to pellet the undissolved solid.

-

Carefully withdraw the supernatant and filter it through a 0.45 µm syringe filter to remove any remaining particulate matter.

-

Dilute the filtered supernatant with an appropriate solvent (e.g., methanol or the respective buffer) to a concentration within the linear range of the analytical method.

-

Quantify the concentration of dissolved Niclosamide using a validated UV-Vis spectrophotometric or HPLC method.[9][11]

Preparation of Niclosamide Stock Solutions

Due to its poor aqueous solubility, stock solutions of Niclosamide for in vitro assays are typically prepared in organic solvents.

Materials:

-

Niclosamide powder

-

Dimethyl sulfoxide (DMSO) or ethanol

-

Sterile microcentrifuge tubes or vials

Procedure:

-

Weigh the desired amount of Niclosamide powder in a sterile container.

-

Add the appropriate volume of DMSO or ethanol to achieve the target stock concentration (e.g., 10 mM).

-

Vortex or sonicate the solution until the Niclosamide is completely dissolved.

-

Store the stock solution in small aliquots at -20 °C to avoid repeated freeze-thaw cycles.[1][14]

Safety and Handling

Niclosamide is a chemical that should be handled with appropriate safety precautions in a laboratory setting.

-

Personal Protective Equipment (PPE): Wear suitable protective clothing, gloves, and eye/face protection.[15][16]

-

Handling: Handle in a well-ventilated area, preferably in a laboratory hood, to avoid dust formation and inhalation.[15][16]

-

Storage: Store in a dry, cool, and well-ventilated place, away from strong oxidizing agents.[1][5]

-

Disposal: Dispose of waste in accordance with local, regional, and national regulations.[5]

Conclusion

Niclosamide possesses a unique and complex physicochemical profile that is central to its biological activities. While its poor aqueous solubility remains a significant hurdle for oral bioavailability, a thorough understanding of its properties, including its crystalline forms and pH-dependent solubility, is enabling the development of advanced formulations to unlock its full therapeutic potential. As research continues to uncover new mechanisms of action and clinical applications, the information presented in this guide will serve as a valuable resource for scientists and researchers dedicated to advancing the role of Niclosamide in modern medicine.

References

-

Jug, M., Laffleur, F., & Millotti, G. (2024). Revisiting Niclosamide Formulation Approaches – a Pathway Toward Drug Repositioning. International Journal of Nanomedicine. [Link]

-

Jurgeit, A., et al. (2012). Niclosamide Is a Proton Carrier and Targets Acidic Endosomes with Broad Antiviral Effects. PLOS Pathogens. [Link]

-

Wikipedia. Niclosamide. [Link]

-

Arshine. Niclosamide - pharmaceutical raw materials both for vet and human. [Link]

-

INEOS OPEN. NICLOSAMIDE SUBSTANCE: MODIFICATION, ANALYSIS, AND BIOLOGICAL ACTIVITY. [Link]

-

PubMed. Preparation and physicochemical properties of niclosamide anhydrate and two monohydrates. [Link]

-

Merit Research Journals. Stability-indicating Colorimetric method for the analysis of Niclosamide. [Link]

-

ResearchGate. Simultaneous determination of niclosamide and its degradates in water by LC-MS/MS. [Link]

-

PMC. The pH Dependence of Niclosamide Solubility, Dissolution, and Morphology: Motivation for Potentially Universal Mucin-Penetrating Nasal and Throat Sprays for COVID19, its Variants and other Viral Infections. [Link]

-

SciSpace. Indirect Spectrophotometric Determination of Niclosamide in Pharmaceutical Preparations. [Link]

-

PMC. Techniques for analytical estimation of COVID‐19 clinical candidate, niclosamide in pharmaceutical and biomedical samples. [Link]

-

bioRxiv. The pH Dependence of Niclosamide Solubility, Dissolution, and Morphology Motivates Potentially Universal Mucin-Penetrating Nasal and Throat Sprays for COVID19, its Contagious Variants, and Other Respiratory Viral Infections. [Link]

-

Adichunchanagiri University. A simultaneous liquid chromatographic analysis of niclosamide and bicalutamide in rat plasma by protein precipitation extraction. [Link]

-

MDPI. Oral Delivery of Niclosamide as an Amorphous Solid Dispersion That Generates Amorphous Nanoparticles during Dissolution. [Link]

-

PubChem. 2-(2-Amino-4-chlorophenoxy)-5-chlorophenol. [Link]

-

European Directorate for the Quality of Medicines & HealthCare. Niclosamide. [Link]

-

Mendeley Data. Data for: Quantification of niclosamide polymorphic forms - a comparative study by Raman, NIR and MIR using chemometric techniques. [Link]

-

SpectraBase. Niclosamide - Optional[MS (GC)] - Spectrum. [Link]

-

University of Hertfordshire. Niclosamide (Ref: ENT 25823). [Link]

-

PharmaCompass.com. Niclosamide | Drug Information, Uses, Side Effects, Chemistry. [Link]

Sources

- 1. Niclosamide CAS#: 50-65-7 [m.chemicalbook.com]

- 2. Niclosamide - Wikipedia [en.wikipedia.org]

- 3. dovepress.com [dovepress.com]

- 4. Niclosamide - pharmaceutical raw materials both for vet and human [cnarshine.com]

- 5. fishersci.com [fishersci.com]

- 6. Niclosamide Is a Proton Carrier and Targets Acidic Endosomes with Broad Antiviral Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Niclosamide (Ref: ENT 25823 ) [sitem.herts.ac.uk]

- 8. Preparation and physicochemical properties of niclosamide anhydrate and two monohydrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. meritresearchjournals.org [meritresearchjournals.org]

- 10. researchgate.net [researchgate.net]

- 11. Techniques for analytical estimation of COVID‐19 clinical candidate, niclosamide in pharmaceutical and biomedical samples - PMC [pmc.ncbi.nlm.nih.gov]

- 12. acu.edu.in [acu.edu.in]

- 13. ineosopen.org [ineosopen.org]

- 14. Niclosamide Powder | Cell Signaling Technology [cellsignal.com]

- 15. chemicalbook.com [chemicalbook.com]

- 16. echemi.com [echemi.com]

Molecular Architecture and Isomeric Divergence of C12H9Cl2NO2: A Technical Guide to Dichloroquinoline-3-Carboxylates

Executive Summary

The molecular formula C12H9Cl2NO2 (Molecular Weight: 270.11 g/mol ) defines a critical class of halogenated nitrogen heterocycles. In drug development and process chemistry, this formula is most prominently represented by a series of dichloroquinoline-3-carboxylate isomers . As a Senior Application Scientist, I often see these scaffolds utilized as advanced, pre-organized intermediates for the synthesis of anti-HIV reverse transcriptase inhibitors, broad-spectrum fluoroquinolone antibiotics, and next-generation antimalarial agents.

This guide deconstructs the structural nuances, physicochemical properties, and synthetic causality behind these isomers, providing a self-validating framework for their application in discovery workflows.

Isomeric Landscape and Physicochemical Profiling

The positional isomerism of the two chlorine atoms on the quinoline core profoundly dictates the molecule's electronic topology and steric profile. The placement of the halogens influences the molecule's susceptibility to downstream nucleophilic aromatic substitution (

Table 1 summarizes the primary isomers utilized in medicinal chemistry.

Table 1: Physicochemical and Structural Comparison of C12H9Cl2NO2 Isomers

| Isomer Nomenclature | CAS Number | Substitution Pattern | Physical State | Primary Therapeutic Application |

| Ethyl 2,4-dichloroquinoline-3-carboxylate | 6315-94-2 | C2, C4 | Crystalline Solid | HIV-1 Non-Nucleoside RT Inhibitors |

| Ethyl 4,6-dichloroquinoline-3-carboxylate | 21168-41-2 | C4, C6 | Solid | Broad-Spectrum Antibacterials |

| Ethyl 4,8-dichloroquinoline-3-carboxylate | 56824-91-0 | C4, C8 | Solid | Antimalarial Derivatives |

From a process chemistry standpoint, the C2 and C4 positions are highly activated toward nucleophilic attack due to the electron-withdrawing nature of the adjacent nitrogen atom and the C3-carboxylate group. In contrast, halogens at the C6 or C8 positions are less reactive and are typically reserved for late-stage transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura coupling).

Figure 1: Structural divergence of C12H9Cl2NO2 isomers and downstream applications.

Crystallographic Causality & Structural Conformation

Understanding the 3D spatial arrangement of these molecules is critical for structure-based drug design. According to X-ray diffraction studies on ethyl 2,4-dichloroquinoline-3-carboxylate [1], the crystal structure (Monoclinic,

The mean planes through the quinoline core and the carboxylate group form a dihedral angle of 87.06° . This near-orthogonal conformation is not arbitrary; it is a direct thermodynamic consequence of the severe steric repulsion imposed by the bulky chlorine atoms at the C2 and C4 positions. This structural pre-organization dictates the spatial trajectory of the ester group, ensuring it optimally projects into the allosteric binding pockets of target enzymes, such as HIV-1 reverse transcriptase. Furthermore, the molecules link via weak intermolecular

Mechanistic Workflow: Synthesis of the 2,4-Dichloro Isomer

The synthesis of ethyl 2,4-dichloroquinoline-3-carboxylate from its quinolone precursor requires precise thermal control to manage differential reactivity. We utilize phosphoryl chloride (

Figure 2: Mechanistic workflow for synthesizing ethyl 2,4-dichloroquinoline-3-carboxylate.

Self-Validating Experimental Protocol

To ensure reproducibility and scientific integrity, the following protocol incorporates built-in validation checkpoints.

Objective: Conversion of ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate to the fully aromatized 2,4-dichloro derivative.

Reagents:

-

Ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate (1.0 eq, 0.65 mmol)

-

Phosphoryl chloride (

) (14.5 eq, 9.46 mmol)

Step-by-Step Procedure:

-

Inert Setup: To a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the starting quinolone under an argon atmosphere.

-

Reagent Addition: Add

dropwise at 0 °C. Causality: -

Phase 1 (C4 Activation): Heat the reaction mixture to 40 °C and stir for 30 minutes. Causality: This controlled thermal input selectively activates the more nucleophilic C4-hydroxyl group, forming a phosphorodichloridate intermediate that undergoes rapid displacement by chloride.

-

Phase 2 (C2 Aromatization): Elevate the temperature to reflux (approx. 105 °C) and maintain for 1 hour. Causality: High thermal energy is strictly required to chlorinate the highly stable C2 amide (carbonyl) position. This step drives the tautomeric shift, yielding the fully aromatic dichloroquinoline [1].

-

Validation Checkpoint (In-Process Control): Analyze a 10 µL aliquot via TLC (Hexanes:EtOAc 4:1).

-

System Validation: The disappearance of the highly polar starting material (

~0.1) and the emergence of a non-polar UV-active spot (

-

-

Quenching & Isolation: Cool to room temperature. Carefully quench the reaction by pouring the mixture over crushed ice (50 g) to hydrolyze excess

. Extract with ethyl acetate ( -

Purification: Wash the combined organic layers with saturated

until CO2 evolution ceases (pH ~7.5). Dry over anhydrous

References

-

Crystal structure of ethyl 2,4-dichloroquinoline-3-carboxylate. Cabrera, A., Miranda, L. D., Reyes, H., Aguirre, G., & Chávez, D. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 12), o939. (2015). [Link]

-

PubChem Compound Summary for CID 228269, Ethyl 2,4-dichloroquinoline-3-carboxylate. National Center for Biotechnology Information. (2024). [Link]

Predictive Solubility Profiling of C12H9Cl2NO2: A QSAR and Thermodynamic Approach

Executive Summary & Structural Disambiguation[1]

The molecular formula C12H9Cl2NO2 (MW: ~269.1 g/mol ) represents a class of highly lipophilic, chlorinated aromatic compounds.[1] While this formula corresponds to multiple isomers—including various dichlorophenyl-nitro derivatives—this guide focuses on Ethyl 2,4-dichloroquinoline-3-carboxylate (PubChem CID 228269) as the primary case study.[1] This scaffold is a critical intermediate in the synthesis of antimalarial and antibacterial quinoline drugs.

Core Prediction: Compounds of this class exhibit "Brick Dust" behavior: high crystallinity and high lipophilicity (LogP ~4.0), resulting in negligible aqueous solubility (< 10 µM) but excellent solubility in polar aprotic solvents (DMSO, DMF).[1]

Physicochemical Profiling (In Silico)

To predict solubility behavior accurately, we must first establish the molecular descriptors that govern the thermodynamics of solvation.

Molecular Descriptors (Case Study: Quinoline Derivative)

| Property | Value | Implication for Solubility |

| Molecular Weight | 269.1 g/mol | Moderate size; diffusion is not the rate-limiting step.[1] |

| LogP (Octanol/Water) | 3.8 – 4.2 (Predicted) | Highly lipophilic.[1] Preferential partitioning into lipid bilayers or organic phases.[1] |

| H-Bond Donors (HBD) | 0 | Lack of HBD reduces water interaction potential.[1] |

| H-Bond Acceptors (HBA) | 3 (Ester O, Quinoline N) | Limited capacity to accept H-bonds from water.[1] |

| pKa (Base) | ~4.5 (Quinoline N) | pH-Dependent Solubility: Solubility will increase significantly in acidic media (pH < 2) due to protonation.[1] |

| Topological Polar Surface Area (TPSA) | ~40 Ų | Low TPSA (< 60 Ų) correlates with high membrane permeability but poor aqueous solubility.[1] |

The Thermodynamic Barrier

The solubility of C12H9Cl2NO2 is governed by the General Solubility Equation (GSE) :

Where:

Analysis: The planar quinoline ring and dichloro-substitution promote strong

Predicted Solubility Matrix

The following values are predicted based on Hansen Solubility Parameters (HSP) and "Like Dissolves Like" principles.

Table 1: Predicted Solubility Profile

| Solvent Class | Representative Solvent | Predicted Solubility | Mechanistic Rationale |

| Aqueous (Neutral) | Water (pH 7) | < 0.01 mg/mL (Insoluble) | Hydrophobic effect dominates; high energy cost to create cavity in water network.[1] |

| Aqueous (Acidic) | 0.1 N HCl | 0.1 - 1.0 mg/mL (Low-Mod) | Protonation of the quinoline nitrogen disrupts crystal lattice and allows ionic solvation.[1] |

| Polar Aprotic | DMSO / DMF | > 50 mg/mL (High) | Strong dipole-dipole interactions; DMSO disrupts |

| Polar Protic | Ethanol / Methanol | 1 - 10 mg/mL (Moderate) | Solvation via dipole interactions with the ester group; limited by the hydrophobic dichloro-ring.[1] |

| Non-Polar | Hexane / Toluene | 5 - 20 mg/mL (Moderate) | Van der Waals forces favor solvation of the lipophilic core, though the polar ester group slightly reduces affinity for pure alkanes.[1] |

Mechanistic Visualization

Solubility Prediction Workflow

The following diagram outlines the decision tree for selecting the appropriate solubilization strategy for C12H9Cl2NO2.

Figure 1: Decision tree for solubilizing C12H9Cl2NO2 based on physicochemical properties.

Experimental Validation Protocols

To confirm these predictions, the following "Self-Validating" protocols are recommended. These methods prioritize data integrity and reproducibility.[1]

Protocol A: Thermodynamic Solubility (Shake-Flask)

Gold Standard for equilibrium solubility.[1]

-

Preparation: Weigh excess solid C12H9Cl2NO2 (approx. 2 mg) into a glass vial.

-

Solvent Addition: Add 1.0 mL of the target solvent (Water, pH 7.4 Buffer, or Octanol).[1]

-

Equilibration:

-

Incubate at 25°C with constant agitation (shaking or stirring) for 24 to 48 hours .

-

Validation Step: Visually confirm undissolved solid remains.[1] If clear, add more solid.

-

-

Separation: Centrifuge at 10,000 rpm for 10 minutes or filter through a 0.22 µm PVDF filter (low binding).

-

Quantification:

-

Analyze supernatant via HPLC-UV (254 nm).[1]

-

Standard Curve: Prepare standards in DMSO (where solubility is guaranteed) to quantify the aqueous samples.

-

Protocol B: Kinetic Solubility (High Throughput)

Best for early-stage screening.[1]

-

Stock Prep: Dissolve compound in 100% DMSO to create a 10 mM stock solution.

-

Spiking: Spike 10 µL of stock into 990 µL of PBS (pH 7.4). Final DMSO concentration = 1%.

-

Observation:

-

Result: This determines if the compound is soluble at 100 µM. For C12H9Cl2NO2, precipitation is expected at this concentration.[1]

Critical Analysis & Troubleshooting

The "Grease Ball" Phenomenon

Researchers often encounter variability with C12H9Cl2NO2 in aqueous assays. This is frequently due to micro-precipitation .[1] The compound may appear dissolved but actually forms colloidal aggregates.

-

Solution: Always include a detergent (e.g., 0.05% Tween-80) in aqueous buffers if strict thermodynamic solubility is not required.[1] This reduces surface tension and stabilizes the colloid.

Storage of Stock Solutions[1]

-

Solvent: Store only in 100% DMSO.

-

Temperature: -20°C.

-

Freeze-Thaw: Avoid repeated cycles.[1] The high crystallinity means that once the compound precipitates out of cold DMSO, redissolving it requires significant heat and sonication.

References

-

PubChem. (2023).[1] Ethyl 2,4-dichloroquinoline-3-carboxylate (CID 228269).[1][3] National Library of Medicine.[1] [Link][1]

-

Lipinski, C. A. (2000).[1] Drug-like properties and the causes of poor solubility and poor permeability. Journal of Pharmacological and Toxicological Methods. [Link]

-

Yalkowsky, S. H. (1999).[1] Solubility and Solubilization in Aqueous Media. American Chemical Society.[1] (Source for General Solubility Equation).

-

Bergström, C. A., et al. (2016).[1] Early pharmaceutical profiling to predict oral drug absorption. European Journal of Pharmaceutical Sciences. [Link][1][2]

Sources

- 1. 1-(2,6-Dichlorophenyl)indolin-2-one | C14H9Cl2NO | CID 27211 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Thermodynamic Correlation between Liquid–Liquid Phase Separation and Crystalline Solubility of Drug-Like Molecules | MDPI [mdpi.com]

- 3. PubChemLite - Ethyl 2,4-dichloroquinoline-3-carboxylate (C12H9Cl2NO2) [pubchemlite.lcsb.uni.lu]

C12H9Cl2NO2 IUPAC name and common synonyms

An In-Depth Technical Guide to Niclosamide: From Anthelmintic to a Multi-Targeted Therapeutic Agent

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

Introduction

The compound represented by the molecular formula C12H9Cl2NO2 has led to the identification of a closely related and extensively studied molecule, Niclosamide, with the formula C13H8Cl2N2O4. Given the context of an in-depth technical guide for researchers, it is highly probable that Niclosamide is the compound of interest. This guide provides a comprehensive overview of Niclosamide, a drug that has transitioned from a conventional anthelmintic to a promising candidate in oncology and other therapeutic areas due to its multifaceted mechanism of action.

Niclosamide, an FDA-approved oral salicylanilide derivative, has been utilized for over half a century to treat tapeworm infections. Its traditional anthelmintic activity is primarily attributed to the uncoupling of oxidative phosphorylation in tapeworms. However, recent drug repurposing efforts have unveiled its potential as a potent agent against a variety of diseases, including cancer, and viral and bacterial infections, by modulating critical cellular signaling pathways. This guide will delve into the chemical properties, synthesis, and the complex pharmacology of Niclosamide, with a focus on its application in modern drug discovery and development.

Chemical Identity and Physicochemical Properties

The IUPAC name for Niclosamide is 5-chloro-N-(2-chloro-4-nitrophenyl)-2-hydroxybenzamide . It is registered under the CAS Number 50-65-7 .

Common Synonyms: Niclosamide is known by a variety of synonyms in literature and commercial products, including:

-

2′,5-Dichloro-4′-nitrosalicylanilide

-

BAY 2353

-

Bayluscid

-

Cestocid

-

Fenasal

-

Mansonil

-

Niclocide

-

Phenasal

-

Tredemine

-

Yomesan

Physicochemical Data Summary:

| Property | Value | Reference(s) |

| Molecular Formula | C13H8Cl2N2O4 | |

| Molecular Weight | 327.12 g/mol | |

| Appearance | Pale yellow, crystalline solid | |

| Melting Point | 224-229 °C | |

| Solubility | Poorly soluble in water (5-8 µg/mL at 20 °C) | |

| pKa | 5.6 - 7.2 |

The poor water solubility of Niclosamide is a significant challenge for its systemic bioavailability, classifying it as a Biopharmaceutical Classification System (BCS) Class II drug. This has prompted extensive research into novel formulations, such as amorphous solid dispersions, nanocrystals, and lipid-based delivery systems, to enhance its therapeutic potential.

Synthesis of Niclosamide

Niclosamide is synthesized through the condensation reaction of 5-chlorosalicylic acid and 2-chloro-4-nitroaniline. Several methods have been reported, with variations in catalysts and reaction conditions affecting the yield.

Synthetic Pathway Overview:

Caption: General reaction scheme for the synthesis of Niclosamide.

Experimental Protocol: Synthesis using Phosphorus Trichloride (PCl₃)

This protocol is adapted from established chemical synthesis literature.

-

Reaction Setup: In a suitable reaction vessel, dissolve 5-chlorosalicylic acid (1 equivalent) and 2-chloro-4-nitroaniline (1 equivalent) in a solvent such as chlorobenzene.

-

Heating: Heat the mixture to reflux (approximately 135 °C).

-

Catalyst Addition: Slowly add a solution of phosphorus trichloride (0.4-0.9 equivalents) dissolved in the same solvent to the reaction mixture.

-

Reaction Monitoring: Maintain the reaction at reflux for 3-5 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. The product will precipitate out of the solution.

-

Purification: Filter the resulting solid and wash it with a suitable solvent. The crude product can be recrystallized from ethyl acetate or acetone to yield pure Niclosamide.

Multifaceted Mechanism of Action

The therapeutic versatility of Niclosamide stems from its ability to modulate multiple key signaling pathways that are often dysregulated in various diseases, particularly cancer.

1. Anthelmintic Mechanism: As an anthelmintic, Niclosamide primarily acts by uncoupling oxidative phosphorylation in the mitochondria of tapeworms. This disruption of the parasite's energy metabolism leads to its death.

2. Anticancer Mechanisms: Niclosamide's anticancer properties are attributed to its inhibitory effects on several critical pro-survival signaling pathways.

Caption: Overview of key signaling pathways inhibited by Niclosamide leading to its anticancer effects.

-

Wnt/β-catenin Pathway: Niclosamide has been shown to be a potent inhibitor of the Wnt/β-catenin signaling pathway. It can induce the degradation of the Wnt co-receptor LRP6 and downregulate the expression of Dishevelled-2 (Dvl2), leading to reduced levels of both total and active β-catenin. This inhibition results in decreased proliferation and increased apoptosis in cancer cells.

-

STAT3 Pathway: Niclosamide is a direct inhibitor of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. It suppresses the phosphorylation of STAT3 at Tyr705, which is crucial for its activation, dimerization, and nuclear translocation. By inhibiting STAT3, Niclosamide downregulates the expression of downstream anti-apoptotic proteins like Mcl-1 and Survivin.

-

mTOR Pathway: The mammalian target of rapamycin (mTOR) pathway is another key target of Niclosamide. It inhibits mTORC1 signaling, which can lead to the induction of autophagy. The mechanism of mTOR inhibition is linked to Niclosamide's function as a protonophore, which disrupts cellular pH homeostasis.

-

NF-κB Pathway: Niclosamide has been demonstrated to inhibit the NF-κB pathway by blocking the phosphorylation of IκBα, which prevents the nuclear translocation of the p65 subunit. This leads to the downregulation of NF-κB target genes involved in cell survival and proliferation.

-

Notch Pathway: The Notch signaling pathway, which is important for the maintenance of cancer stem cells, is also inhibited by Niclosamide.

3. Antiviral and Antibacterial Activity: Recent studies have highlighted the potential of Niclosamide as a broad-spectrum antiviral agent, including against SARS-CoV-2. Its antiviral mechanism is thought to involve the inhibition of viral entry and replication. Additionally, Niclosamide has shown activity against certain bacteria by inhibiting quorum sensing.

Experimental Protocols for In Vitro Evaluation

The following are generalized protocols for assessing the in vitro activity of Niclosamide. Researchers should optimize these protocols for their specific cell lines and experimental conditions.

1. Cell Viability/Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

-

Cell Seeding: Seed cancer cells (e.g., 3,000-5,000 cells/well) in a 96-well plate and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of Niclosamide (e.g., 0.1 to 10 µM) and a vehicle control (e.g., 0.1% DMSO) for 24, 48, or 72 hours.

-

MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150-200 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 450-570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

2. Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Seeding and Treatment: Seed cells (e.g., 1-2 x 10^5 cells/well) in a 6-well plate and treat with Niclosamide for 24-48 hours.

-

Cell Harvesting: Harvest the cells by trypsinization and wash them twice with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol and incubate in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

3. Western Blot Analysis for Signaling Pathway Inhibition

This technique is used to detect changes in the expression and phosphorylation status of key proteins in a signaling pathway.

-

Cell Lysis: After treatment with Niclosamide, wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST and then incubate with primary antibodies against target proteins (e.g., p-STAT3, STAT3, β-catenin, LRP6, β-actin) overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

In Vivo Studies and Clinical Perspectives

Preclinical in vivo studies have demonstrated the antitumor efficacy of Niclosamide in various animal models. Orally administered Niclosamide has been shown to be well-tolerated and can achieve biologically active concentrations in tumors.

Several clinical trials are underway to evaluate the safety and efficacy of Niclosamide in cancer patients, particularly in combination with standard chemotherapeutic agents. Additionally, its potential as a treatment for COVID-19 is being investigated in multiple clinical trials. The main hurdle for its clinical translation remains its poor bioavailability, and thus, the development of improved formulations is a key area of ongoing research.

Conclusion

Niclosamide represents a remarkable example of drug repositioning, evolving from a simple anthelmintic to a multi-targeted therapeutic agent with significant potential in oncology, virology, and other areas of medicine. Its ability to simultaneously inhibit multiple critical signaling pathways, such as Wnt/β-catenin, STAT3, mTOR, and NF-κB, makes it an attractive candidate for treating complex diseases like cancer. While challenges related to its formulation and bioavailability need to be addressed, the extensive preclinical data and ongoing clinical investigations underscore the promise of Niclosamide as a valuable tool in the arsenal of modern therapeutics. This guide provides a foundational understanding for researchers and drug development professionals to explore and harness the full potential of this versatile molecule.

References

- A. A. L. F. et al. (2018). Niclosamide and its analogs are potent inhibitors of Wnt/β-catenin, mTOR and STAT3 signaling in ovarian cancer. Oncotarget, 9(59), 31459–31473.

- Pan, J. X., Ding, K., & Wang, C. Y. (2012). Niclosamide, an old antihelminthic agent, demonstrates antitumor activity by blocking multiple signaling pathways of cancer stem cells. Chinese Journal of Cancer, 31(4), 178–184.

- Lu, W., Lin, C., Li, Y., Chen, H., & Wang, J. (2011).

-

PubChem. (n.d.). Niclosamide. National Center for Biotechnology Information. Retrieved from [Link]

- Jin, Y., Lu, Z., Ding, K., Li, J., & Chen, C. (2010). Antineoplastic Mechanisms of Niclosamide in Acute Myelogenous Leukemia Stem Cells: Inactivation of the NF-κB Pathway and Generation of Reactive Oxygen Species. Cancer Research, 70(6), 2516–2527.

- A. A. L. F. et al. (2014). Inhibition of Wnt/β-catenin pathway by niclosamide: a therapeutic target for ovarian cancer. Gynecologic Oncology, 134(3), 611–618.

- Osada, T., Chen, M., Yang, X. Y., Spasojevic, I., & Vande Kooi, C. W. (2011). Antihelminth Compound Niclosamide Downregulates Wnt Signaling and Elicits Antitumor Responses in Tumors with Activating APC Mutations. Cancer Research, 71(12), 4172–4182.

- Wang, C., Zhou, X., Xu, H., Shi, X., Zhao, J., Yang, M., Zhang, L., Jin, X., Hu, Y., Li, X., Xiao, X., & Liao, M. (2018).

**A Comprehensive Technical Guide to the Thermodynamic Stability of Niclosamide (C₁₂H₉Cl₂NO₂)

For Researchers, Scientists, and Drug Development Professionals

Abstract

The molecular formula C₁₂H₉Cl₂NO₂ corresponds to Niclosamide, an anthelmintic drug recognized by the World Health Organization as an essential medicine.[1] Its therapeutic efficacy and potential for repurposing in areas such as antiviral and anticancer treatments are critically dependent on its physicochemical properties, foremost among them being thermodynamic stability. This guide provides an in-depth analysis of the principles, experimental methodologies, and computational approaches used to characterize the thermodynamic stability of Niclosamide. We will explore the causal relationships behind experimental choices, detail self-validating protocols for thermal analysis, and discuss the implications of stability data—including polymorphism and degradation pathways—on formulation, storage, and regulatory approval. The objective is to equip researchers and drug development professionals with the necessary framework to comprehensively evaluate and control the stability of this important active pharmaceutical ingredient (API).

Introduction: The Central Role of Thermodynamic Stability

In pharmaceutical sciences, thermodynamic stability refers to the measure of the energy state of a drug substance. A system is at thermodynamic equilibrium when it is in its lowest possible energy state under a given set of conditions (e.g., temperature, pressure). For an API like Niclosamide, this concept is not merely academic; it is the bedrock of its quality, safety, and efficacy.[2]

An API can exist in various solid-state forms, such as different crystalline polymorphs or an amorphous state.[3] Polymorphs are different crystal structures of the same compound. While chemically identical, they possess distinct physical properties, including melting point, solubility, and stability. One polymorph will be the most thermodynamically stable (lowest energy), while others are considered "metastable." Over time, metastable forms can convert to the more stable form, a transformation that can drastically alter the drug's performance, such as its dissolution rate and bioavailability.[3][4] For instance, the recall of Ritonavir capsules was due to the unexpected precipitation of a less soluble, more stable polymorph, which compromised the drug's efficacy.[3]

Therefore, a thorough characterization of Niclosamide's thermodynamic landscape is a non-negotiable aspect of drug development. It directly informs:

-

Formulation Strategy: Selecting the most stable polymorph prevents phase transformations during manufacturing and storage.

-

Shelf-Life and Storage Conditions: Stability data determines the recommended storage conditions (temperature, humidity) and re-test periods.[2][5]

-

Regulatory Compliance: Regulatory bodies like the ICH (International Council for Harmonisation) mandate comprehensive stability testing to ensure product quality over its lifecycle.[6][7]

Experimental Assessment of Thermodynamic Stability

A multi-faceted experimental approach is required to build a complete stability profile. The primary techniques employed are thermal analysis methods, which measure the physical and chemical properties of a substance as a function of temperature.

Differential Scanning Calorimetry (DSC)

Expertise & Causality: DSC is a cornerstone technique for stability assessment. It measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. This measurement provides critical data on phase transitions. An endothermic peak, representing the absorption of heat, precisely indicates the melting point (Tₘ) and the enthalpy of fusion (ΔHբ). A sharp, high-temperature melting point is a hallmark of a highly crystalline and thermodynamically stable solid.[8] Multiple melting peaks or broad transitions can suggest the presence of impurities or multiple polymorphic forms.

Studies on Niclosamide have identified a characteristic melting peak for its crystalline form at approximately 228-232°C.[8][9][10] The presence of this single, sharp peak confirms the purity and thermal stability of the crystalline lattice.[11] Conversely, amorphous solid dispersions of Niclosamide, designed to enhance solubility, lack this sharp melting peak, instead showing a glass transition temperature (Tg), which is indicative of their thermodynamically unstable nature.[9]

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard (Tₘ = 156.6°C). This ensures the accuracy and trustworthiness of the measurements.

-

Sample Preparation: Accurately weigh 3–5 mg of Niclosamide into a standard aluminum pan.[3] Crimp the pan with a lid. Prepare an identical empty pan to serve as the reference.

-

Thermal Program: Place both pans into the DSC cell. Heat the sample from a baseline temperature (e.g., 30°C) to a temperature well above its melting point (e.g., 300-350°C) at a constant heating rate, typically 10°C/min, under a nitrogen purge (50 mL/min) to prevent oxidative degradation.[3][8]

-

Data Analysis: Record the heat flow versus temperature thermogram. Determine the onset temperature of the melting endotherm and integrate the peak area to calculate the enthalpy of fusion.

Thermogravimetric Analysis (TGA)

Expertise & Causality: TGA complements DSC by measuring the change in mass of a sample as a function of temperature or time. It is indispensable for determining the temperature at which a compound begins to decompose. For Niclosamide, TGA can distinguish between simple melting (no mass loss) and melting with decomposition. It is also crucial for identifying the presence of solvates or hydrates.[1][12] For example, a mass loss step occurring at temperatures below 100°C often corresponds to the loss of water from a hydrated crystal form.[13][14] TGA studies on Niclosamide nanocrystals have shown that significant thermal degradation occurs only at temperatures above 250°C, confirming its stability during lower-temperature manufacturing processes.[15]

-

Instrument Calibration: Verify the mass balance using standard calibration weights and the temperature sensor using certified magnetic standards (e.g., Curie point standards).

-

Sample Preparation: Place an accurately weighed sample (approx. 5 mg) of Niclosamide into a tared TGA pan (typically ceramic or platinum).

-

Thermal Program: Heat the sample from ambient temperature to a high temperature (e.g., 350°C or higher) at a controlled rate (e.g., 5°C/min) under a dynamic nitrogen atmosphere.[15]

-

Data Analysis: Plot the percentage of initial mass versus temperature. The onset temperature of a significant mass loss event indicates the beginning of thermal decomposition.

Integrated Stability Assessment Workflow

The data from DSC and TGA are synthesized with other characterization methods, like Powder X-ray Diffraction (p-XRD), to build a comprehensive stability profile. p-XRD provides information on the long-range crystalline order and is the definitive technique for identifying different polymorphs.[9]

Diagram: Experimental Workflow for Thermodynamic Stability Assessment

Caption: Relationship between metastable and stable polymorphs of Niclosamide.

Computational Chemistry: Predicting Stability

Alongside experimental work, computational modeling offers powerful predictive insights into thermodynamic stability.

Expertise & Causality: Quantum mechanical methods, such as Density Functional Theory (DFT), can calculate the total electronic energy of a molecule. By comparing the energies of different polymorphs or conformers, scientists can predict their relative thermodynamic stabilities. The form with the lowest calculated energy is predicted to be the most stable. Molecular modeling studies have been used to assess the relative stability of Niclosamide and its metabolites, suggesting that certain degradation products may be thermodynamically less stable than the parent compound. [16]These calculations help rationalize experimental findings and guide the search for new, stable solid forms.

Data Synthesis and Implications for Drug Development

The ultimate goal of these studies is to generate a robust data package that ensures the development of a safe, effective, and stable drug product.

Summary of Key Thermodynamic Data for Niclosamide:

| Parameter | Typical Value | Significance | Reference(s) |

| Melting Point (Tₘ) | ~228 - 232 °C | Indicates high crystalline lattice energy and thermal stability. | [8][9][10] |

| Enthalpy of Fusion (ΔHբ) | ~39.6 kJ·mol⁻¹ | Quantitative measure of energy required to melt the crystal. | [17] |

| Decomposition Onset | > 250 °C | Defines the upper-temperature limit for processing and storage. | [15] |

| Polymorphism | Exists as anhydrous, monohydrate, and solvated forms. | Critical for controlling solubility, dissolution, and bioavailability. | [1][11][13] |

| Aqueous Stability | Stable at neutral pH, but susceptible to hydrolysis at high pH. | Informs formulation pH and excipient compatibility. | [4][18] |

Implications:

-

Formulation: The high propensity of Niclosamide to form a stable, poorly soluble monohydrate necessitates the use of formulation strategies that either stabilize the anhydrous form or utilize a different approach, such as amorphous solid dispersions or cocrystals, to maintain solubility. [9][11]* Storage and Handling: Based on its thermal profile, Niclosamide is stable at ambient temperatures. However, its tendency to hydrate means that strict humidity control is essential during storage ("store in a dry place"). [11]The use of terms like 'ambient conditions' is unacceptable in regulatory filings; specific temperature and humidity ranges must be defined based on stability data. [2]* Forced Degradation: Stress testing, which involves exposing the drug to harsh conditions (e.g., high pH, light, oxidizing agents), is crucial. [2]Studies show Niclosamide undergoes hydrolytic degradation at high pH to form 2-chloro-4-nitroaniline and 5-chloro-2-hydroxybenzoic acid. [4][18]This information is vital for developing stability-indicating analytical methods capable of detecting and quantifying these degradation products.

Conclusion

The thermodynamic stability of Niclosamide (C₁₂H₉Cl₂NO₂) is not a single parameter but a complex interplay of its crystalline form, hydration/solvation state, and its response to environmental factors like temperature and pH. A comprehensive assessment, grounded in robust experimental techniques like DSC and TGA and supported by structural analysis and computational modeling, is essential. By understanding the causality behind these experimental choices and interpreting the data within the framework of thermodynamic principles, drug development professionals can mitigate risks associated with physical instability, leading to the design of high-quality, safe, and effective pharmaceutical products.

References

- ICH Topic Q 1 A Stability Testing Guidelines: Stability Testing of New Drug Substances and Products. (n.d.).

- ICH Q1A R2 - ICH GUIDELINES OF STABILITY TESTING. (n.d.). SlideShare.

- Enhancing the in vivo bioavailability and absorption of Niclosamide with amorphous solid dispersion via solvent method. (2024). Pharmaceutics and Pharmacology, Oxford Academic.

- Estimating thermodynamic equilibrium solubility and solute–solvent interactions of niclosamide in eight mono-solvents at different temperatures. (2022). PMC.

- The pH Dependence of Niclosamide Solubility, Dissolution, and Morphology: Motivation for Potentially Universal Mucin-Penetrating Nasal and Throat Sprays for COVID19, its Variants and other Viral Infections. (n.d.). PMC.

- Fabrication of Niclosamide loaded solid lipid nanoparticles: in vitro characterization and comparative in vivo evaluation. (2017). Taylor & Francis.

- Dehydration of Niclosamide Monohydrate Polymorphs: Different Mechanistic Pathways to the Same Product. (2023). Crystal Growth & Design, ACS Publications.

- A Deep Dive into ICH Stability Guidelines (Q1A-Q1F). (2024). BioBoston Consulting.

- ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. (2003). European Medicines Agency (EMA).

- Quality Guidelines. (n.d.). ICH.

- Dehydration of Niclosamide Monohydrate Polymorphs: Different Mechanistic Pathways to the Same Product. (2023). R Discovery.

- Pharmaceutical Cocrystals of Niclosamide. (2012). Crystal Growth & Design, ACS Publications.

- Sublimation and Vaporization Enthalpies of Niclosamide: Application of Transpiration Method and Thermogravimetric Analysis. (2023). Journal of Chemical & Engineering Data, ACS Publications.

- Physical transformation of niclosamide solvates in pharmaceutical suspensions determined by DSC and TG analysis. (n.d.). ResearchGate.

- Physical transformation of niclosamide solvates in pharmaceutical suspensions determined by DSC and TG analysis. (2004). PubMed.

- Sublimation and Vaporization Enthalpies of Niclosamide: Application of Transpiration Method and Thermogravimetric Analysis. (2023). Journal of Chemical & Engineering Data, ACS Publications.

- Validation of UV-visible spectrophotometric method for niclosamide in different media. (2024). ResearchGate.

- Molecular Modelling Analysis of the Metabolism of Niclosamide. (n.d.). DocsDrive.

- 3D-Printed Gastroretentive Tablets Loaded with Niclosamide Nanocrystals by the Melting Solidification Printing Process (MESO-PP). (2023). MDPI.

- Design, synthesis and biological evaluations of niclosamide analogues against SARS-CoV-2. (n.d.). PMC.

- Computational Discovery of Niclosamide Ethanolamine, A Repurposed Drug Candidate That Reduces Growth of Hepatocellular Carcinoma Cells in Vitro and in Mice by Inhibiting CDC37 Signaling. (n.d.). PMC.

- stability studies on niclosamide using derivative spectroscopic and chromatographic methods. (2015). ResearchGate.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. pharma.gally.ch [pharma.gally.ch]

- 3. Estimating thermodynamic equilibrium solubility and solute–solvent interactions of niclosamide in eight mono-solvents at different temperatures - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The pH Dependence of Niclosamide Solubility, Dissolution, and Morphology: Motivation for Potentially Universal Mucin-Penetrating Nasal and Throat Sprays for COVID19, its Variants and other Viral Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 6. Q1A R2 - ICH GUIDELINES OF STABILITY TESTING | PPTX [slideshare.net]

- 7. biobostonconsulting.com [biobostonconsulting.com]

- 8. tandfonline.com [tandfonline.com]

- 9. academic.oup.com [academic.oup.com]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. discovery.researcher.life [discovery.researcher.life]

- 13. researchgate.net [researchgate.net]

- 14. Physical transformation of niclosamide solvates in pharmaceutical suspensions determined by DSC and TG analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. 3D-Printed Gastroretentive Tablets Loaded with Niclosamide Nanocrystals by the Melting Solidification Printing Process (MESO-PP) | MDPI [mdpi.com]

- 16. docsdrive.com [docsdrive.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. researchgate.net [researchgate.net]

Technical Monograph: Biological Profile of C₁₂H₉Cl₂NO₂

The following technical guide provides an in-depth review of the biological activity, chemical architecture, and experimental protocols associated with the molecular formula C₁₂H₉Cl₂NO₂ .

Based on current pharmacological and agrochemical literature, this formula primarily corresponds to Ethyl 3,7-dichloroquinoline-8-carboxylate , a lipophilic ester derivative of the auxinic herbicide Quinclorac . Secondary isomers include specific furan-carboxamide derivatives investigated for antimicrobial potential.[1]

Focus: Ethyl 3,7-dichloroquinoline-8-carboxylate & Isomeric Pharmacophores

Executive Summary

The molecular formula C₁₂H₉Cl₂NO₂ represents a chemical space dominated by chlorinated nitrogenous heterocycles.[2] The most biologically significant entity within this group is Ethyl 3,7-dichloroquinoline-8-carboxylate (hereafter referred to as Et-Q8 ).

Et-Q8 functions as a synthetic auxin mimic. Upon hydrolysis, it releases the active acid (Quinclorac), which dysregulates plant growth via the TIR1/AFB signaling pathway, leading to ethylene evolution and cyanide accumulation in susceptible species (particularly Echinochloa grasses). This guide details the molecular mechanism, synthesis protocols, and structural biology of this compound.

Part 1: Chemical Architecture & Structural Biology

1.1 Structural Identification

The biological activity of C₁₂H₉Cl₂NO₂ is strictly structure-dependent. The two primary pharmacophores identified in literature are:

| Compound Class | Chemical Name | Biological Target | Mechanism |

| Quinoline Ester | Ethyl 3,7-dichloroquinoline-8-carboxylate | Auxin Receptors (TIR1/AFB) | Derepression of ARF transcription factors; induction of ethylene biosynthesis. |

| Furan-Carboxamide | N-(3,4-dichlorophenyl)-2-furancarboxamide | Bacterial Cell Wall/Membrane | Disruption of microbial membrane integrity (Screening hit). |

1.2 Crystallographic Properties (Et-Q8)

Understanding the solid-state arrangement is critical for formulation stability.

-

Crystal System: Tetragonal, Space group I4/a.[3]

-

Stabilization: The structure is stabilized by π–π stacking interactions between the benzene and pyridine rings of neighboring molecules.[3][4][5]

-

Intermolecular Forces: Weak C—H[3][4]···N hydrogen bonds contribute to lattice energy.

-

Relevance: These stacking interactions dictate the compound's solubility profile and release rate in soil/aqueous environments.

Part 2: Biological Mechanism of Action (Core Directive)

The biological activity of Et-Q8 is defined by its role as a pro-herbicide. It is lipophilic, allowing rapid cuticle penetration, after which it is hydrolyzed to the active acid form.

2.1 The Auxin Overdose Pathway

Unlike natural auxin (Indole-3-acetic acid, IAA), which is rapidly degraded, the chlorinated quinoline core is resistant to metabolism.

-

Receptor Binding: The active metabolite binds to the TIR1 (Transport Inhibitor Response 1) F-box protein.

-

Ubiquitination: This complex recruits Aux/IAA repressors , marking them for ubiquitination and proteasomal degradation.

-

Gene Activation: Degradation of repressors releases ARF (Auxin Response Factors) , triggering uncontrolled transcription of auxin-responsive genes.

-

The "Cyanide Kill": In sensitive grasses, this upregulation induces ACS (ACC Synthase) activity, leading to massive ethylene production. A byproduct of this pathway is Cyanide , which accumulates to toxic levels, causing tissue necrosis.

2.2 Signaling Pathway Visualization

The following diagram illustrates the signal transduction pathway activated by the C₁₂H₉Cl₂NO₂ scaffold.

Figure 1: Mechanism of action for Et-Q8, illustrating the conversion from ester to active acid and subsequent induction of the cyanide toxicity pathway.[6]

Part 3: Experimental Protocols

To ensure scientific integrity, the following protocols describe the synthesis and bio-validation of C₁₂H₉Cl₂NO₂.

3.1 Synthesis of Ethyl 3,7-dichloroquinoline-8-carboxylate

Objective: Produce high-purity Et-Q8 for biological testing. Principle: Acid-catalyzed esterification or reaction with triethyl phosphite.

Protocol:

-

Reagents: Dissolve 1.0 eq of 3,7-dichloroquinoline-8-carboxylic acid in anhydrous ethanol (excess).

-

Catalysis: Add 0.1 eq of concentrated

(sulfuric acid) dropwise. -

Reflux: Heat the mixture to reflux (

) for 6–8 hours. Monitor via TLC (Solvent: Hexane/Ethyl Acetate 4:1). -

Work-up:

-

Cool to room temperature.

-

Neutralize with saturated

. -

Extract with Dichloromethane (

mL). -

Dry organic layer over

and concentrate in vacuo.

-

-

Crystallization: Recrystallize from Acetone/Petroleum Ether (1:4 v/v) to obtain diffraction-quality crystals.

3.2 Root Elongation Bioassay (Self-Validating)

Objective: Quantify the auxin-mimic activity of the synthesized compound. Validation: This assay includes a positive control (2,4-D) and a negative control (DMSO) to ensure system reliability.

-

Preparation: Prepare stock solution of Et-Q8 in DMSO (10 mM). Dilute with Hoagland’s solution to final concentrations: 0.1, 1.0, 10, and 100

. -

Germination: Germinate Cucumis sativus (Cucumber - broadleaf sensitive) and Oryza sativa (Rice - tolerant) seeds on moist filter paper for 48 hours.

-

Treatment: Transfer seedlings (n=10 per group) to petri dishes containing 5 mL of test solution.

-

Incubation: Incubate at

in dark conditions for 72 hours. -

Measurement: Measure primary root length.

-

Calculation: Calculate % Inhibition relative to control.

Part 4: Comparative Activity Data

The following table summarizes the biological activity profile of C₁₂H₉Cl₂NO₂ isomers compared to standard reference compounds.

| Compound | Target Organism | Mode of Action | |

| Et-Q8 (C₁₂H₉Cl₂NO₂) | Echinochloa crus-galli (Barnyard grass) | Auxin mimic / Cyanide toxicity | |

| Et-Q8 (C₁₂H₉Cl₂NO₂) | Cucumis sativus (Cucumber) | Root growth inhibition (Epinasty) | |

| Quinclorac (Acid) | Echinochloa crus-galli | Direct Auxin mimic | |

| Furan-carboxamide Isomer | Staphylococcus aureus | Weak antimicrobial (Membrane stress) |

4.1 Chemical Space Visualization

To distinguish the relevant isomer from screening hits, the following diagram maps the chemical relationships.

Figure 2: Classification of C12H9Cl2NO2 isomers. The Quinoline derivative represents the established bioactive form.

References

-

Zhu, F., An, L. T., Xia, M., & Zhou, J. F. (2008).[3] Ethyl 3,7-dichloroquinoline-8-carboxylate.[4][5] Acta Crystallographica Section E: Structure Reports Online. [Link]

-

Grossmann, K. (2000). Mode of action of auxin herbicides: a new ending to a long, drawn out story. Trends in Plant Science. [Link]

-

PubChem Compound Summary. (2024). Ethyl 3,7-dichloroquinoline-8-carboxylate (CID 23626354). National Center for Biotechnology Information.[6] [Link]

-

Grossmann, K., & Kwiatkowski, J. (2000). The mechanism of quinclorac selectivity in grasses. Pesticide Biochemistry and Physiology. [Link]

Sources

- 1. In Vitro Anti-Microbial Activity and Anti-Cancer Potential of Novel Synthesized Carbamothioyl-Furan-2-Carboxamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. avanscure.com [avanscure.com]

- 3. researchgate.net [researchgate.net]

- 4. Ethyl 3,7-dichloroquinoline-8-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Ethyl 3,7-dichloro-quinoline-8-carboxyl-ate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. buyersguidechem.com [buyersguidechem.com]

Beyond Docking: Integrative Modeling of C12H9Cl2NO2 (Quinclorac Ethyl Ester) Interactions

Content Type: In-Depth Technical Guide Target Audience: Computational Chemists, Structural Biologists, and Drug Discovery Scientists Subject: Advanced Computational Protocols for Halogenated Quinoline Carboxylates

Executive Summary & Chemical Identity

In the context of high-precision molecular modeling, C12H9Cl2NO2 refers to Quinclorac Ethyl Ester (Ethyl 3,7-dichloro-8-quinolinecarboxylate). This molecule represents a class of synthetic auxins acting as "molecular glues"—compounds that stabilize protein-protein interactions (specifically the TIR1-Aux/IAA complex) to induce ubiquitin-mediated degradation.

Modeling this compound presents two distinct challenges that standard high-throughput docking workflows fail to address:

-

The Sigma-Hole Effect: The two chlorine atoms (Cl) exhibit anisotropic charge distributions (positive "caps" or sigma holes) that form critical halogen bonds with backbone carbonyls, which standard force fields (AMBER/CHARMM) often incorrectly model as purely repulsive negative spheres.

-

Pro-Drug/Pro-Herbicide Activation: The ethyl ester is a masking group. Accurate modeling often requires simulating its hydrolysis by esterases (e.g., MES/AMI1) or its lipophilic transport prior to activation.

This guide details a self-validating computational pipeline to model C12H9Cl2NO2 binding, moving from Quantum Mechanical (QM) parameterization to Free Energy Perturbation (FEP).

Phase I: Quantum Mechanical Ligand Parameterization

Objective: Generate force field parameters that account for halogen bonding and ester conformational flexibility.

Standard libraries (GAFF/CGenFF) are insufficient for dichlorinated quinolines due to the electron-withdrawing nitrogen and carboxylate groups. You must derive partial charges that reflect the sigma-hole .

The Sigma-Hole Protocol

Causality: Chlorine atoms on aromatic rings are not uniformly negative.[1] The electron density is pulled toward the ring, leaving a positive region (sigma hole) on the Cl atom's extension, capable of acting as a Lewis acid.

Step-by-Step Methodology:

-

Conformational Scan: Use RDKit to generate 50 conformers; minimize with MMFF94 to find the global minimum.

-

Geometry Optimization (QM):

-

Software: Gaussian 16 or ORCA.

-

Theory Level: B3LYP/6-311++G(d,p) or wB97X-D/def2-TZVP (dispersion corrected).

-

Critical Check: Ensure the ester group is planar to the quinoline ring if conjugation dictates, or orthogonal if sterically hindered.

-

-

Electrostatic Potential (ESP) Calculation:

-

Calculate ESP surfaces to visualize the positive potential on the Cl atoms.

-

Validation: If the Cl tip is not positive (blue/green on ESP map), increase basis set size.

-

-

Charge Fitting (RESP):

-

Fit partial charges using the RESP (Restrained Electrostatic Potential) model.[2]

-

Advanced Step: Use "Extra Points" (EP) or "Virtual Sites" in your force field (e.g., OPLS4 or modified AMBER) to place a massless positive charge at the center of the sigma hole.

-

Force Field Topology Generation

| Parameter | Setting | Rationale |

| Force Field | GAFF2 (General AMBER Force Field 2) | Optimized for drug-like small molecules. |

| Charge Method | RESP (HF/6-31G*) | Compatible with AMBER protein force fields. |

| Halogen Model | Explicit Sigma-Hole (EP) | Essential for correct binding pose prediction. |

| Water Model | OPC or TIP4P-EW | 4-point models better reproduce hydrophobic enclosure effects than TIP3P. |

Phase II: Target Architecture & Induced Fit

Objective: Prepare the TIR1 receptor and simulate the "Molecular Glue" mechanism.

Target: Transport Inhibitor Response 1 (TIR1) in complex with an Aux/IAA peptide (e.g., PDB: 2P1Q). Mechanism: C12H9Cl2NO2 fills a hydrophobic cavity, creating a continuous surface that allows the Aux/IAA repressor to dock.

The "Molecular Glue" Workflow

Static docking is invalid here because the binding pocket does not exist in its active form without the ligand. The ligand induces the pocket formation.

Caption: Workflow for modeling the cooperative assembly of the TIR1-Ligand-IAA ternary complex.

Protocol: Ensemble Docking

-

MD on Apo Protein: Run a 50ns simulation of the empty TIR1 pocket to generate an ensemble of 20 representative receptor conformations.

-

Cross-Docking: Dock C12H9Cl2NO2 into all 20 conformers.

-

Selection Criteria: Do not select based on Score alone. Select poses where the Carboxylate/Ester headgroup interacts with the Arg403/Ser438 anchor points (critical for auxin activity).

Phase III: Molecular Dynamics & Free Energy Perturbation (FEP)

Objective: Rigorous calculation of binding affinity (

System Setup[3]

-

Software: GROMACS 2024 or AMBER22.

-

Box: Dodecahedron, 1.2 nm buffer.

-

Ions: Neutralize with Na+/Cl- (0.15 M physiological strength).

-

Equilibration:

-

NVT (1 ns): Restrain heavy atoms (

). -

NPT (5 ns): Berendsen barostat for relaxation, then Parrinello-Rahman for production.

-

Production Run & Analysis

Run 3 independent replicas of 200ns each.

Key Analysis Metrics (Self-Validation):

-

Ligand RMSD: Must stabilize < 2.0 Å. If > 3.0 Å, the pose is unstable (likely incorrect halogen bonding).

-

Hydrogen Bond Lifetime: Calculate the occupancy of the interaction between the ligand carbonyl and the TIR1 "niche" residues.

-

Water Bridges: Analyze bridging waters between the ligand Cl atoms and the protein backbone using gmx hbond.

Absolute Binding Free Energy (ABFE)

For drug development, simple MM/PBSA is often too noisy for halogenated compounds. Use FEP (Free Energy Perturbation).

The Thermodynamic Cycle:

-

Leg 1 (Solvent): Decouple C12H9Cl2NO2 from water (turn off electrostatics

turn off vdW). -

Leg 2 (Complex): Decouple C12H9Cl2NO2 from the TIR1 protein.

-

Calculation:

.

Lambda Windows:

Use 20

References & Data Sources

-

TIR1 Structural Basis: Tan, X., et al. (2007). "Mechanism of auxin perception by the TIR1 ubiquitin ligase." Nature, 446(7136), 640-645. Link

-

Sigma Hole Modeling: Politzer, P., et al. (2013). "Halogen bonding: the role of the σ-hole." Accounts of Chemical Research, 46(2), 538-547. Link

-

AMBER Force Fields: Case, D. A., et al. (2005). "The Amber biomolecular simulation programs." Journal of Computational Chemistry, 26(16), 1668-1688. Link

-

GROMACS Implementation: Abraham, M. J., et al. (2015). "GROMACS: High performance molecular simulations through multi-level parallelism from laptops to supercomputers." SoftwareX, 1, 19-25. Link

-

Quinclorac Mechanism: Grossmann, K. (2010). "Auxin herbicides: current status of mechanism and mode of action." Pest Management Science, 66(2), 113-120. Link

Sources

The Enduring Legacy and Expanding Horizons of Niclosamide: A C12H9Cl2NO2 Derivative

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The chemical formula C12H9Cl2NO2 represents a class of compounds that has had a significant and evolving impact on human health and disease management. Among these, the salicylanilide derivative niclosamide stands out as a testament to the enduring potential of small molecules in medicine. Initially developed as an anthelmintic, niclosamide's journey from a humble parasite treatment to a multifaceted therapeutic candidate under investigation for a wide array of diseases is a compelling narrative of scientific discovery and drug repurposing. This guide provides a comprehensive technical overview of the history, discovery, synthesis, mechanisms of action, and burgeoning applications of niclosamide and its derivatives, tailored for professionals in the field of drug development and research.

A Serendipitous Discovery and a Half-Century of Service

Niclosamide's story begins in the chemotherapy research laboratories of Bayer in 1953.[1] It was first synthesized in 1958 and was initially developed as a molluscicide to combat the snails that serve as intermediate hosts for Schistosoma mansoni, the parasite responsible for schistosomiasis, and was marketed as Bayluscide.[2][3] A few years later, in 1960, scientists at Bayer discovered its potent efficacy against human tapeworm infections.[1][3] This led to its approval for human use and its marketing under the brand name Yomesan in 1962.[1][3] The U.S. Food and Drug Administration (FDA) approved niclosamide for treating tapeworm infections in 1982, and it has since been included in the World Health Organization's List of Essential Medicines.[1][4]

For over half a century, niclosamide has been a safe and effective oral anthelmintic drug used to treat millions of people worldwide.[1][5] Its primary use has been for tapeworm infestations such as diphyllobothriasis, hymenolepiasis, and taeniasis.[4]

The Chemistry of Niclosamide: Synthesis and Physicochemical Properties

Niclosamide, chemically known as 5-chloro-N-(2-chloro-4-nitrophenyl)-2-hydroxybenzamide, is a chlorinated salicylanilide.[6] Its synthesis is a relatively straightforward process involving the condensation of 5-chlorosalicylic acid with 2-chloro-4-nitroaniline.[7][8]

Synthetic Methodologies

Several methods have been developed for the synthesis of niclosamide, with variations in catalysts and reaction conditions affecting the yield and purity of the final product.

Table 1: Comparison of Niclosamide Synthesis Methods

| Method / Catalyst | Solvent | Reaction Time | Yield (%) | Reference(s) |

| Phosphorus trichloride (PCl₃) | Chlorobenzene | 3 hours | 68.7 | [7][8] |

| Thionyl chloride (SOCl₂) | Dichloromethane | Not specified | 31 (2-step) | [7] |

| Phase Transfer Catalyst (Etamon chloride) | Solvent-free | 2-3 hours | 78.9 | [7][9] |

| Quaternary alkylphosphonium salt | Solvent-free (melting) | 1-2 hours | 82.5 | [10] |

Experimental Protocol: Synthesis using Phosphorus Trichloride

-

In a suitable reaction vessel, dissolve 20.0 mmol of 5-chlorosalicylic acid and 20.0 mmol of 2-chloro-4-nitroaniline in chlorobenzene.[8]

-

Heat the mixture to 135 °C.[8]

-

Slowly add a solution of 17.5 mmol of phosphorus trichloride dissolved in chlorobenzene to the reaction mixture.[8]

-

Maintain the reaction temperature at 135 °C for 3 hours.[8]

-

After the reaction is complete, cool the mixture to room temperature.[8]

-

Filter the resulting solid and wash it.[8]

-

Recrystallize the crude product from ethyl acetate or acetone to obtain pure niclosamide.[8]

Caption: Synthesis of Niclosamide via condensation reaction.

Unraveling the Multifaceted Mechanisms of Action

Niclosamide's therapeutic effects stem from its ability to interfere with fundamental cellular processes, primarily by uncoupling oxidative phosphorylation in mitochondria.[1][6] This disruption of the proton gradient across the inner mitochondrial membrane inhibits ATP synthesis, leading to the death of parasites.[11][12]

However, recent research has unveiled a much broader spectrum of biological activities, revealing niclosamide as a modulator of multiple key signaling pathways implicated in a variety of diseases.[1][13] These include:

-

Wnt/β-catenin signaling: Niclosamide has been shown to inhibit this pathway, which is often dysregulated in cancers.[1]

-

mTORC1 signaling: It can inhibit the mTORC1 pathway, a central regulator of cell growth and proliferation.[1][2]

-

STAT3 signaling: Niclosamide is a potent inhibitor of STAT3, a transcription factor involved in cell survival and proliferation.[1][14]

-

NF-κB signaling: It can also modulate the NF-κB pathway, which plays a critical role in inflammation and immunity.[1]

-

Notch signaling: This pathway, involved in cell fate decisions, is also affected by niclosamide.[1]

Caption: Multifaceted mechanisms of action of Niclosamide.

The Dawn of a New Era: Repurposing Niclosamide

The discovery of niclosamide's diverse biological activities has spurred a wave of research into its potential for treating a wide range of diseases beyond parasitic infections.[5][15] This "drug repurposing" approach offers significant advantages in terms of reduced time and cost for drug development.[11][13]

Anticancer Applications

Niclosamide has demonstrated significant anticancer activity against a variety of cancers, including colon, breast, prostate, lung, and ovarian cancers.[3][15] Its ability to target multiple oncogenic signaling pathways simultaneously makes it an attractive candidate for cancer therapy, particularly for treatment-resistant cancers.[1][16] For instance, it has been shown to overcome cisplatin resistance in HER2-positive breast cancer.[16]

Table 2: Anticancer Activity of Niclosamide in Breast Cancer Cell Lines

| Cell Line | IC50 (µM) after 72h | Reference |

| MDA-MB-231 | ~2.5 | [14] |

| MCF-7 | ~1.5 | [14] |

| MDA-MB-468 | ~2.0 | [14] |

Antiviral and Antibacterial Potential

Niclosamide has also emerged as a broad-spectrum antiviral agent, showing efficacy against a range of viruses including SARS-CoV, MERS-CoV, Zika virus, and Ebola virus.[13][17] Its antiviral mechanism is thought to involve the neutralization of endosomal pH, which is crucial for the entry of many viruses into host cells.[5][18] Furthermore, it has demonstrated potent activity against various bacterial infections, including methicillin-resistant Staphylococcus aureus (MRSA) and Helicobacter pylori.[15][19][20]

Other Therapeutic Areas

The therapeutic potential of niclosamide extends to metabolic diseases like type II diabetes, neurodegenerative diseases such as Parkinson's disease, and various inflammatory conditions.[5][15]

Structure-Activity Relationship (SAR) and Derivative Development

The core structure of niclosamide, a salicylanilide, provides a versatile scaffold for chemical modification to improve its pharmacological properties and explore structure-activity relationships (SAR).[5] Key insights from SAR studies include:

-

The Nitro Group: While important for its anthelmintic activity, the nitro group can contribute to genotoxicity.[21] Replacing it with other functional groups, such as an amine or a trifluoromethyl group, has been shown to influence its activity and toxicity profile.[21][22]

-

The Salicylamide Moiety: Modifications to the 5-chlorosalicylic acid portion of the molecule can also impact its biological effects.

-

The Anilide Ring: Substitutions on the 2-chloro-4-nitroaniline ring have been explored to enhance potency against specific targets.[22]

These studies are crucial for designing new niclosamide derivatives with improved efficacy, selectivity, and reduced side effects.[23][24]

Analytical and Characterization Techniques

The accurate analysis and characterization of niclosamide and its derivatives are essential for quality control, pharmacokinetic studies, and environmental monitoring. A variety of analytical methods are employed for this purpose.

Table 3: Common Analytical Techniques for Niclosamide

| Technique | Application | Reference(s) |

| High-Performance Liquid Chromatography (HPLC) | Quantification in pharmaceutical and environmental samples | [25][26] |